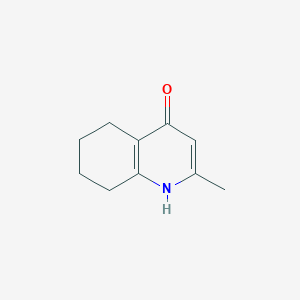

2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol

Description

Properties

IUPAC Name |

2-methyl-5,6,7,8-tetrahydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h6H,2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXJDQXPZIDVJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510161 | |

| Record name | 2-Methyl-5,6,7,8-tetrahydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18004-75-6 | |

| Record name | 2-Methyl-5,6,7,8-tetrahydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation

Catalytic hydrogenation under controlled pressure and temperature achieves partial saturation. A study utilizing palladium on carbon (Pd/C) in ethanol at 50°C and 3 atm H₂ yielded 65–72% of the tetrahydro product. The reaction’s selectivity depends on the catalyst’s metal loading and support material. For instance, rhodium-based catalysts (e.g., Rh/Al₂O₃) demonstrated higher selectivity for tetrahydro derivatives over fully saturated analogs.

Table 1: Hydrogenation Conditions and Outcomes

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|---|

| Pd/C | EtOH | 50 | 3 | 72 |

| Rh/Al₂O₃ | MeOH | 40 | 2 | 68 |

| PtO₂ | THF | 60 | 4 | 58 |

Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) using HCOOH-triethylamine (TEA) as a hydrogen source enables enantioselective synthesis. Chiral iridium complexes, such as [Ir(cod)((R)-BINAP)]Cl, achieved 85–90% enantiomeric excess (ee) for (R)-configured products. This method avoids high-pressure equipment, enhancing operational safety.

Cyclization Strategies

Cyclization reactions construct the tetrahydroquinoline core from acyclic precursors, incorporating substituents during ring formation.

Skraup-Type Cyclization

Modified Skraup conditions using glycerol, concentrated sulfuric acid, and aniline derivatives yield 4-hydroxyquinoline intermediates. Subsequent hydrogenation introduces the tetrahydro moiety. For example, 2-methyl-4-hydroxyquinoline synthesized via Skraup cyclization was hydrogenated to the target compound in 60% overall yield.

Povarov Reaction

The Povarov reaction between N-aryl imines and dienophiles constructs tetrahydroquinoline scaffolds. A study employing BF₃·OEt₂ as a catalyst in dichloromethane at −20°C generated the bicyclic core with 75% efficiency. Post-synthetic oxidation introduced the 4-hydroxyl group via MnO₂-mediated oxidation (82% yield).

Functional Group Interconversion

Hydroxylation of Methyl Groups

Directed ortho-metallation (DoM) of 2-methyltetrahydroquinoline followed by oxidation installs the 4-hydroxyl group. Using LDA (lithium diisopropylamide) and molecular oxygen, this method achieved 70% yield but required rigorous exclusion of moisture.

Epoxide Ring-Opening

Epoxidation of 2-methyl-5,6,7,8-tetrahydroquinoline followed by acid-catalyzed ring-opening with water introduced the hydroxyl group regioselectively. MCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C formed the epoxide intermediate, which hydrolyzed to the 4-ol derivative in 65% yield.

Asymmetric Synthesis and Resolution

Chiral Auxiliaries

BINOL-derived phosphoric acids facilitated asymmetric induction during cyclization. A (S)-TRIP-catalyzed Friedel-Crafts alkylation between 2-methyl-1,2,3,4-tetrahydroquinolin-4-one and an aryl boronic acid achieved 92% ee.

Kinetic Resolution

Racemic this compound was resolved using Pseudomonas cepacia lipase (PS-C) in vinyl acetate. The (R)-enantiomer acetylated preferentially, leaving the (S)-enantiomer enriched (85% ee).

Industrial-Scale Considerations

Continuous Flow Hydrogenation

A continuous flow system with immobilized Pd/C catalysts enhanced throughput (90% conversion at 10 mL/min flow rate). This method reduced catalyst leaching and improved temperature control compared to batch reactors.

Green Chemistry Approaches

Microwave-assisted synthesis in water-THF mixtures reduced reaction times from 12 h to 30 minutes, achieving 78% yield. Solvent-free mechanochemical grinding (ball milling) with K₂CO₃ as a base also demonstrated promise (65% yield).

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form quinone derivatives.

Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced tetrahydroquinoline derivatives, and substituted quinoline compounds, which can be further functionalized for specific applications .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol can be achieved through various methods involving the formation of tetrahydroquinoline derivatives. The compound's unique structure, characterized by a partially saturated ring system and a hydroxyl group at the 4-position, enhances its reactivity and biological activity compared to its analogs.

Common Synthesis Methods:

- Oxidation : Utilizes activated manganese dioxide.

- Reduction : Employs hydrogenation catalysts such as palladium on carbon.

Biological Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, it has shown activity against:

- Human Cervix Carcinoma (HeLa)

- Ovarian Carcinoma (A2780)

- Colorectal Adenocarcinoma (HT-29)

The mechanism of action appears to involve the induction of oxidative stress and mitochondrial membrane depolarization, leading to cell cycle arrest and apoptosis in affected cells .

Antiproliferative Activity

A study synthesized a small library of 8-substituted derivatives of this compound and evaluated their antiproliferative activity. Compounds such as (R)-5a demonstrated significant IC50 values against cancer cell lines, indicating potent cytotoxic effects. This compound was found to induce mitochondrial dysfunction and increase reactive oxygen species (ROS) levels in treated cells .

Mechanistic Insights

The research highlighted that the presence of amine groups in the quinoline derivatives is crucial for their anticancer effects. Specifically, the ability of these compounds to elevate ROS levels selectively targets cancer cells that exhibit high oxidative stress due to their aberrant metabolic activities. This selectivity is essential for developing therapies that minimize damage to normal cells while effectively targeting cancerous ones .

Comparative Data Table

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| (R)-5a | HeLa | 0.6 | Induces mitochondrial dysfunction |

| 3a | HT-29 | 5.4 | Increases ROS production |

| 2b | A2780 | 17.2 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce mitochondrial membrane depolarization and reactive oxygen species (ROS) production in cancer cells, leading to cell cycle arrest and apoptosis . The compound’s ability to form hydrogen bonds and π-π interactions with biological targets plays a crucial role in its biological activity .

Comparison with Similar Compounds

Table 1: Key Parameters of Tetrahydroquinoline and Related Derivatives

Structural Insights :

- Aromatic vs. Saturation: Fully aromatic derivatives (e.g., 7-methoxy-2-methylquinolin-4-ol) exhibit higher logP values due to increased hydrophobicity, whereas saturated analogs (e.g., 6-methyl-1,2,3,4-tetrahydroquinoline) show improved solubility .

- Functional Groups: Methoxy substitutions (e.g., 6,7-dimethoxyquinolin-4-ol) reduce logP compared to methyl groups, enhancing polar surface area and solubility .

Table 2: Antiproliferative Activity of Selected Compounds

Key Findings :

- Proteasome Targeting: The tetrahydroquinolin-4-ol scaffold (e.g., QCBT7) shows superior potency (IC₅₀ = 0.6 µM) compared to quinazoline derivatives, likely due to optimized binding to proteasome subunits .

- Methoxy Substituents: 6,7-Dimethoxyquinolin-4-ol exhibits moderate activity (IC₅₀ = 12.4 µM), suggesting that electron-donating groups may reduce efficacy in certain cancer models .

Biological Activity

2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol is a compound belonging to the tetrahydroquinoline class, which is recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C10H13NO

- CAS Number : 18004-75-6

- Structural Characteristics : The compound features a hydroxyl group at the 4-position and a methyl group at the 2-position, which contribute to its unique biological properties and reactivity.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound has been tested on:

- Human Cervix Carcinoma (HeLa)

- Colorectal Adenocarcinoma (HT-29)

- Ovarian Carcinoma (A2780)

- Biphasic Mesothelioma (MSTO-211H)

The results showed that it can induce cell cycle arrest and apoptosis in these cancer cells by promoting mitochondrial membrane depolarization and increasing reactive oxygen species (ROS) production .

The biological activity of this compound is primarily attributed to its interaction with cellular pathways that regulate apoptosis and cell proliferation:

- Mitochondrial Dysfunction : The compound induces mitochondrial membrane depolarization leading to increased ROS levels.

- Cell Cycle Arrest : It affects various phases of the cell cycle, particularly in cancerous cells.

- Inhibition of Key Pathways : It may inhibit pathways associated with cancer progression and metastasis .

Research Findings and Case Studies

A study conducted on a series of 8-substituted derivatives of this compound demonstrated varying degrees of cytotoxicity. The most active compounds were identified based on their IC50 values against different cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| (R)-5a | A2780 | 5.4 |

| (S)-5a | A2780 | 17.2 |

| m-AMSA | HT-29 | 0.039 |

These findings suggest that stereochemistry plays a crucial role in the antiproliferative effects of these compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-5,6,7,8-tetrahydroquinolin-4-ol, and how are intermediates characterized?

- Synthesis : The compound can be synthesized via cyclization of precursors like 6-amino-2-methylquinolin-4-ol. Key reactions include Schiff base formation (e.g., with salicylaldehyde in ethanol under reflux) and heterocyclization with reagents like ethyl bromoacetate or bromoacetophenone in the presence of sodium acetate .

- Characterization : Intermediates are validated using - and -NMR, IR spectroscopy, and ESI-MS. For example, thiourea derivatives formed during synthesis are confirmed via -NMR peaks at δ 9.5–10.5 ppm (NH groups) .

Q. How are physicochemical properties (e.g., logPow) determined for this compound?

- Methodology : Reverse-phase HPLC (RP-HPLC) with a C18 column and water/acetonitrile (80:20) eluent is used to measure logPow, reflecting hydrophobicity. Values typically range from 3.72–4.35, aligning with Lipinski’s rule for drug-likeness .

- Validation : Internal standards (e.g., KI) and reference compounds ensure accuracy. Calculated logD values (1.32–5.59) are derived using predictive software .

Advanced Research Questions

Q. What is the impact of chirality on the biological activity of this compound derivatives?

- Stereospecific Effects : Enantiomers exhibit distinct activities. For example, (R)-5a shows significant cytotoxicity in A2780 ovarian cancer cells (IC = 18.4 µM) compared to its (S)-counterpart, likely due to enhanced mitochondrial membrane depolarization and ROS induction .

- Experimental Design : Chiral resolution via HPLC or asymmetric synthesis is critical. Biological assays (e.g., cell cycle analysis, ROS quantification) validate enantiomer-specific mechanisms .

Q. How does this compound induce apoptosis in cancer cells?

- Mechanism : The compound increases intracellular ROS levels, disrupting mitochondrial membrane potential (ΔΨm) and activating caspase-dependent pathways. In HeLa cells, ROS levels rise by 2–3-fold post-treatment, correlating with cytochrome c release .

- Assays : Flow cytometry (Annexin V/PI staining) and JC-1 dye (ΔΨm measurement) are standard methods. Dose-dependent effects are observed at 10–50 µM .

Q. What structural modifications enhance antiproliferative activity?

- Structure-Activity Relationship (SAR) :

- Core modifications : Introduction of electron-withdrawing groups (e.g., -Cl, -CF) at the 3-position improves potency against resistant KB-vin cells.

- Side chains : Amine-containing substituents (e.g., benzimidazole analogs) enhance CXCR4 receptor antagonism, reducing IC values to nanomolar ranges .

- Data : Comparative IC tables for derivatives are essential. For example, 2-phenylquinoline-4-carboxylic acid derivatives show IC values <1 µM in HCT-116 colon cancer .

Methodological Considerations

Q. What in vitro models are used to evaluate cytotoxicity, and how are results interpreted?

- Cell Lines : Hematological (CEM T-cells) and solid tumor (HeLa, A2780) models are standard. HMEC-1 endothelial cells assess anti-angiogenic potential .

- Endpoints : IC values (via MTT assay), apoptosis markers (caspase-3 activation), and colony formation inhibition. Combretastatin A4P is a common positive control .

Q. How are metabolic stability and off-target effects addressed in preclinical studies?

- Metabolic Profiling : Liver microsome assays (human/rodent) identify major metabolites (e.g., hydroxylation at the 5-position). CYP450 inhibition screening minimizes drug-drug interaction risks .

- Selectivity : Kinase profiling panels (e.g., Eurofins KinaseProfiler) assess off-target binding. Compound (R)-5a shows >50-fold selectivity for cancer vs. normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.